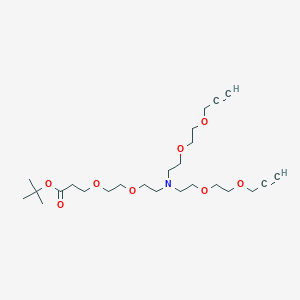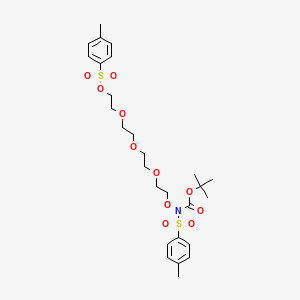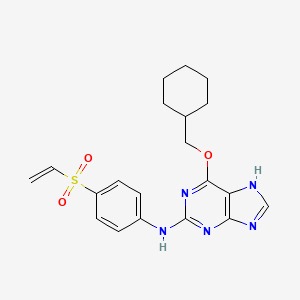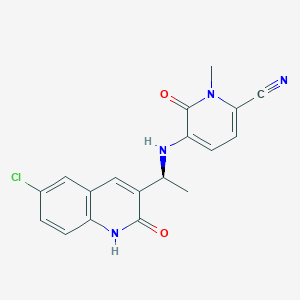
Olutasidenib
Vue d'ensemble
Description
Olutasidenib, commercialisé sous le nom de Rezlidhia, est un médicament anticancéreux utilisé pour traiter la leucémie myéloïde aiguë récidivante ou réfractaire avec une mutation sensible de l'isocitrate déshydrogénase 1 . Il s'agit d'un nouvel inhibiteur de la mutation de l'isocitrate déshydrogénase 1 administré par voie orale qui est entré en développement clinique en 2016 et a obtenu une autorisation de mise sur le marché pour le traitement des patients atteints de leucémie myéloïde aiguë récidivante ou réfractaire avec une mutation de l'isocitrate déshydrogénase 1 le 1er décembre 2022 .
Applications De Recherche Scientifique
Olutasidenib has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of isocitrate dehydrogenase 1 and its effects on cellular metabolism.
Biology: Researchers use this compound to investigate the role of isocitrate dehydrogenase 1 mutations in various biological processes, including cell differentiation and proliferation.
Medicine: this compound is primarily used in the treatment of acute myeloid leukemia with isocitrate dehydrogenase 1 mutations.
Mécanisme D'action
Target of Action
Olutasidenib is a selective and potent inhibitor of isocitrate dehydrogenase-1 (IDH1) . IDH1 mutations are common in different types of cancer, such as gliomas, acute myeloid leukemia (AML), intrahepatic cholangiocarcinoma, chondrosarcoma, and myelodysplastic syndromes (MDS) .
Mode of Action
This compound interacts with its target, the mutated IDH1, by inhibiting it . This inhibition specifically targets the mutated form of IDH1, providing a therapeutic benefit in IDH1-mutated cancers .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the conversion of isocitrate to α-ketoglutarate (α-KG), a process catalyzed by IDH1 . IDH1 mutations lead to an increase in 2-hydroxyglutarate (2-HG), a metabolite that participates in tumorigenesis . By inhibiting the mutated IDH1, this compound prevents the accumulation of 2-HG .
Pharmacokinetics
Following administration of oral this compound at the approved dosage in patients with AML, the mean steady-state area under the this compound concentration over time curve (AUC) and the steady-state maximum plasma concentration (Cmax) both increased less than proportionally over a dosage range of 100–300 mg .
Result of Action
In patients with acute myeloid leukemia (AML) and IDH1 mutations, this compound led to a 59.1% reduction in 2-hydroxyglutarate (2-HG) levels . This reduction in 2-HG production can restore normal cellular differentiation and provide therapeutic benefit in IDH1-mutated cancers .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, patients’ prior treatments, such as hematopoietic stem cell transplant (HSCT), ivosidenib (IVO) or venetoclax (VEN), can affect the response to this compound . Additionally, the presence of other mutations, such as NPM1, DNMT3A, and FLT3 -ITD mutations, can also impact the drug’s action .
Safety and Hazards
Olutasidenib has been found to be phototoxic in vitro and in vivo studies . The most common adverse reactions include nausea, fatigue/malaise, arthralgia, constipation, leukocytosis, dyspnea, fever, rash, mucositis, diarrhea, and transaminitis . There is a severe effect called differentiation syndrome that may occur, which can cause organ problems or blood cell problems . It is toxic and contains a pharmaceutically active ingredient .
Orientations Futures
Olutasidenib was approved by the FDA in December 2022 for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a susceptible IDH1 mutation as detected by an FDA-approved test . It demonstrated highly durable remission rates along with meaningful outcomes, such as transfusion independence, in patients with R/R IDH1 mut AML . It is also being evaluated for the treatment of myelodysplastic syndrome (MDS), as well as solid tumors and gliomas .
Analyse Biochimique
Biochemical Properties
Olutasidenib is a potent and selective inhibitor of the IDH1 mutation . It interacts with the IDH1 enzyme, which is recurrently mutated in about 10% of patients with AML . The compound inhibits the production of 2-hydroxyglutarate (2-HG), a metabolite that is elevated in IDH1-mutated cancers .
Cellular Effects
This compound has demonstrated highly durable remission rates along with meaningful outcomes, such as transfusion independence, in patients with relapsed or refractory IDH1 mutated AML . It influences cell function by inhibiting the production of 2-HG, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the IDH1 variant dimer-interface, inhibiting the production of 2-HG . This inhibition leads to changes in gene expression and impacts the function of cells .
Temporal Effects in Laboratory Settings
In vitro and in vivo studies have shown that this compound is phototoxic
Metabolic Pathways
This compound is involved in the metabolic pathway of the IDH1 enzyme . It interacts with this enzyme to inhibit the production of 2-HG, affecting metabolic flux and metabolite levels .
Méthodes De Préparation
L'olutasidenib est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La production industrielle de l'this compound implique l'optimisation de ces voies de synthèse afin de garantir un rendement et une pureté élevés, tout en tenant compte de facteurs tels que le coût et l'évolutivité .
Analyse Des Réactions Chimiques
L'olutasidenib subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, qui peuvent impliquer l'utilisation d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs tels que des halogènes ou des nucléophiles.
Hydrolyse : Les réactions d'hydrolyse impliquent la rupture de liaisons chimiques par l'addition d'eau, souvent catalysées par des acides ou des bases.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé de référence pour étudier l'inhibition de l'isocitrate déshydrogénase 1 et ses effets sur le métabolisme cellulaire.
Biologie : Les chercheurs utilisent l'this compound pour étudier le rôle des mutations de l'isocitrate déshydrogénase 1 dans divers processus biologiques, notamment la différenciation et la prolifération cellulaires.
Médecine : L'this compound est principalement utilisé dans le traitement de la leucémie myéloïde aiguë avec des mutations de l'isocitrate déshydrogénase 1.
5. Mécanisme d'action
L'this compound est un inhibiteur de l'isocitrate déshydrogénase 1 qui exerce ses effets en inhibant la forme mutée de l'enzyme. L'isocitrate déshydrogénase 1 catalyse la décarboxylation oxydative de l'isocitrate pour former de l'alpha-cétoglutarate. Les mutations de l'isocitrate déshydrogénase 1 conduisent à la production d'un oncométabolit, le 2-hydroxyglutarate, qui contribue à la tumorigenèse. En inhibant l'isocitrate déshydrogénase 1 mutée, l'this compound réduit les niveaux de 2-hydroxyglutarate, ce qui permet de restaurer la différenciation cellulaire normale et d'apporter des bienfaits thérapeutiques dans les cancers mutés de l'isocitrate déshydrogénase 1 .
Comparaison Avec Des Composés Similaires
L'olutasidenib est comparé à d'autres inhibiteurs de l'isocitrate déshydrogénase 1, tels que l'ivosidenib. Bien que les deux composés ciblent la même enzyme, l'this compound a montré une efficacité supérieure dans certains essais cliniques. Par exemple, l'this compound a démontré une durée médiane de rémission complète plus longue et des taux de réponse globale plus élevés par rapport à l'ivosidenib . De plus, il a été démontré que l'this compound surmonte les mécanismes de résistance qui limitent l'efficacité de l'ivosidenib .
Composés similaires
- Ivosidenib
- Enasidenib (inhibiteur de l'isocitrate déshydrogénase 2)
- AG-120 (un autre inhibiteur de l'isocitrate déshydrogénase 1)
Les propriétés de liaison uniques de l'this compound et sa capacité à surmonter la résistance en font un ajout précieux à l'arsenal des inhibiteurs de l'isocitrate déshydrogénase 1 .
Propriétés
IUPAC Name |
5-[[(1S)-1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8,10,21H,1-2H3,(H,22,24)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQYWYXGTJDAKR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Olutasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Olutasidenib is an isocitrate dehydrogenase-1 (IDH1) inhibitor used to treat patients with acute myeloid leukemia (AML) and IDH1 genetic mutations associated with cancer development. IDH1 catalyzes the oxidative decarboxylation of isocitrate to form α-ketoglutarate (α-KG). However, mutations in IDH1 occur in the active catalytic sites of the arginine residues and promote the conversion of α-KG to 2-hydroxyglutarate (2-HG), an oncometabolite that leads to the formation of tumors. This causes an increase in 2-HG levels, inhibiting α-KG-dependent mechanisms, such as epigenetic regulation, collagen synthesis and cell signaling. IDH1 mutations have been detected in different types of cancers, including AML, and some of the most common IDH1 mutations in patients with AML are R132H and R132C substitutions. Olutasidenib acts as a selective IDH1 inhibitor with affinity only towards the mutated enzyme. _In vitro_ studies have shown that olutasidenib inhibits mutated IDH1 R132H, R132L, R132S, R132G, and R132C proteins, but not wild-type IDH1 or mutated IDH2 proteins. Through the inhibition of mutant IDH1, olutasidenib reduces 2-HG levels, which promotes the restoration of normal cellular differentiation and provides a therapeutic benefit in IDH1-mutated cancers. | |
| Record name | Olutasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1887014-12-1 | |
| Record name | Olutasidenib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1887014121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olutasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OLUTASIDENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T4IMT8S5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


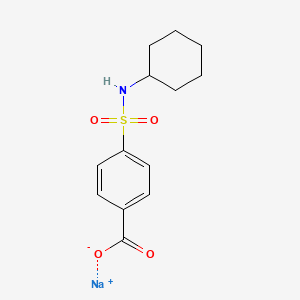
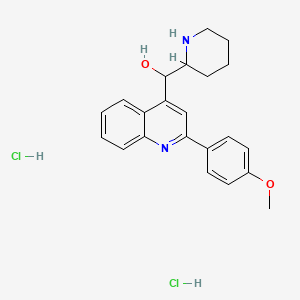
![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)

![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)
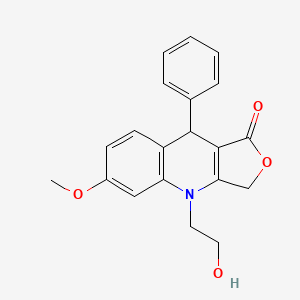
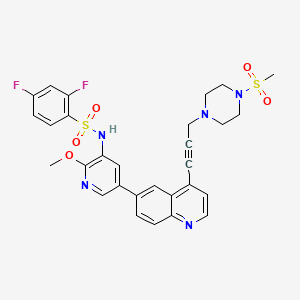
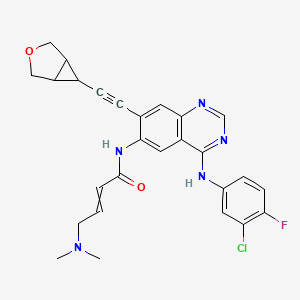
![(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide](/img/structure/B609669.png)
